molecular formula C8H7F3O3S B2503664 3-(Trifluoromethylsulphonyl)benzyl alcohol CAS No. 1274903-38-6

3-(Trifluoromethylsulphonyl)benzyl alcohol

Cat. No.: B2503664
CAS No.: 1274903-38-6
M. Wt: 240.2
InChI Key: WWMBYRXFWHZGDQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulphonyl)benzyl alcohol is a versatile chemical compound with the molecular formula C₈H₇F₃O₃S and a molecular weight of 240.20 g/mol . This compound is characterized by the presence of a trifluoromethylsulphonyl group attached to a benzyl alcohol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethylsulphonyl)benzyl alcohol typically involves the introduction of a trifluoromethylsulphonyl group to a benzyl alcohol derivative. One common method involves the reaction of benzyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is also common to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylsulphonyl)benzyl alcohol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Benzyl halides or benzyl amines.

Scientific Research Applications

3-(Trifluoromethylsulphonyl)benzyl alcohol has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Drug Discovery: It is employed in the development of new drug candidates due to its unique chemical properties.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylsulphonyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethylsulphonyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzyl alcohol
  • 3-(Trifluoromethylsulfonyl)phenol
  • 3-(Trifluoromethylsulfonyl)aniline

Uniqueness

Compared to similar compounds, 3-(Trifluoromethylsulphonyl)benzyl alcohol is unique due to the presence of both a trifluoromethylsulphonyl group and a benzyl alcohol moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[3-(trifluoromethylsulfonyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12/h1-4,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMBYRXFWHZGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1274903-38-6
Record name 3-(Trifluoromethylsulphonyl)benzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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